![molecular formula C11H9F7O3S B1299337 2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate CAS No. 312-66-3](/img/structure/B1299337.png)
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate
Overview
Description
Synthesis Analysis
The synthesis of related compounds, such as 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, has been reported. It is used to prepare poly [2- ( N -carbazolyl)ethyl methacrylate]-block-poly [ (2,2,3,3,4,4,4-heptafluorobutyl methacrylate)] (CbzEMAx- b -HFBMAy) diblock copolymers by reversible addition-fragmentation chain transfer (RAFT) polymerization . Another method involves the Single electron transfer-living radical polymerization (SET-LRP) of 2,2,3,3,4,4,4-heptafluorobutyl acrylate .Molecular Structure Analysis
The molecular structure of 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate, a related compound, is given by the linear formula: H2C=C(CH3)CO2CH2CF2CF2CF3 .Scientific Research Applications
Organic Synthesis Intermediate
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: is used as an intermediate in organic synthesis. Its fluorinated structure makes it a valuable compound for introducing fluorinated alkyl groups into other molecules, which can significantly alter their chemical and physical properties .
Proteomics Research
In proteomics, this compound is utilized for modifying peptides and proteins. The fluorinated side chains can be used to change the hydrophobicity of peptides, which is useful in studying protein interactions and stability .
Pharmaceutical Intermediate
The compound serves as an intermediate in the pharmaceutical industry. It can be used to synthesize fluorinated analogs of drugs, potentially leading to medications with improved efficacy and reduced toxicity .
Development of Optical Materials
Due to its low refractive index, 2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate is used in the development of optical materials. These materials are crucial for creating lenses and other components that require precise light manipulation .
Optoelectronics
It’s also applied in optoelectronics, where it contributes to the production of components like organic photovoltaics, organic field-effect transistors (OFETs), and polymer light-emitting diodes (LEDs). The fluorinated polymer derived from this compound provides high mechanical strength, thermal stability, and low water absorptivity, which are essential for high-performance optoelectronic devices .
Surface Modification
The compound’s ability to create low-surface-energy materials makes it ideal for surface modification. This application is particularly relevant in creating non-stick coatings and materials that repel water and oils .
Fluoropolymer Production
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate: is a precursor for producing various fluoropolymers. These polymers are known for their exceptional resistance to chemicals, heat, and electrical conductivity, making them suitable for a wide range of industrial applications .
Analytical Chemistry
In analytical chemistry, the compound is used for derivatization of analytes to enhance their detection and quantification by methods such as gas chromatography and mass spectrometry. The introduction of a fluorinated group can improve the volatility and detection sensitivity of the analytes .
Mechanism of Action
Target of Action
It’s known that this compound is used in the field of polymer chemistry , suggesting that its targets could be related to polymerization processes.
Mode of Action
It’s known that this compound is involved in the copolymerization processes . In these processes, it likely interacts with other monomers to form polymers.
Result of Action
It’s known that this compound is used in the formation of polymers , suggesting that its action results in the creation or modification of polymer structures.
properties
IUPAC Name |
2,2,3,3,4,4,4-heptafluorobutyl 4-methylbenzenesulfonate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9F7O3S/c1-7-2-4-8(5-3-7)22(19,20)21-6-9(12,13)10(14,15)11(16,17)18/h2-5H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NVBRUIASHQWABC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OCC(C(C(F)(F)F)(F)F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9F7O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366248 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
354.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,3,3,4,4,4-Heptafluorobutyl p-toluenesulfonate | |
CAS RN |
312-66-3 | |
Record name | 2,2,3,3,4,4,4-Heptafluorobutyl 4-methylbenzene-1-sulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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